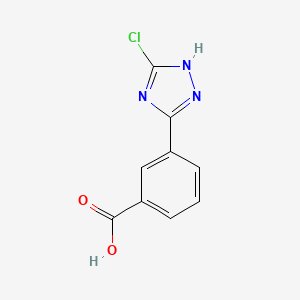
1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring, two methyl groups at the 2- and 3-positions, and a piperidinyl group attached to a propanol chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 2- and 3-positions of the indole ring are methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Propanol Chain: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with a suitable halogenated propanol derivative.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-fluorinated or de-hydroxylated product.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The indole core can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom and piperidinyl group may enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride: Lacks the methyl groups at the 2- and 3-positions.
1-(5-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride: Chlorine atom instead of fluorine at the 5-position.
1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(morpholin-1-yl)propan-2-ol hydrochloride: Morpholine group instead of piperidine.
Uniqueness
The presence of both the fluorine atom and the specific substitution pattern on the indole ring, along with the piperidinyl group, makes 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride unique
Properties
IUPAC Name |
1-(5-fluoro-2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O.ClH/c1-13-14(2)21(18-7-6-15(19)10-17(13)18)12-16(22)11-20-8-4-3-5-9-20;/h6-7,10,16,22H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHWJDXUWLGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCC3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2828346.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)


![3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2828353.png)
![5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2828354.png)
![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)



![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)

![7-(2-fluorophenyl)-4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2828366.png)
